RG108
Overview
Description
It is a small molecule that has garnered significant attention due to its ability to inhibit DNA methylation, a crucial epigenetic modification involved in gene expression regulation and genome stability . RG108 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research and epigenetic therapy .
Scientific Research Applications
RG108 has a wide range of scientific research applications, including but not limited to:
Epigenetic Therapy: this compound is used to study the effects of DNA methylation and demethylation on gene expression and genome stability.
Neurobiology: this compound has been investigated for its potential to modulate epigenetic changes in neurological disorders.
Cardiology: Research has explored the use of this compound in modulating epigenetic changes in cardiovascular diseases.
Stem Cell Research: this compound has been used to enhance the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).
Future Directions
There is ongoing research to design and characterize novel derivatives of the DNA methyltransferase inhibitor RG108 . These derivatives are designed to be internalized by specific cell types and subsequently cleaved by intracellular proteases to produce minimally derivatized this compound that retains DNA methyltransferase inhibitor activity . Unexpectedly, predicted this compound derivatives resulting from proteolytic cleavage activated DNA methyltransferase . These findings suggest potential future directions for the use of “N-Phthalyl-L-tryptophan” and its derivatives in correcting conditions associated with predominant DNA hypomethylation, including ageing .
Mechanism of Action
Target of Action
RG108, also known as N-Phthalyl-L-tryptophan, primarily targets DNA Methyltransferases (DNMTs) . DNMTs are a family of enzymes that catalyze the transfer of a methyl group to DNA . Among the DNMTs, this compound specifically targets the human DNA methyltransferase DNMT1 . DNMT1 plays a crucial role in maintaining methylation patterns following DNA replication and is the most abundant of the three active DNMTs in mammals .
Mode of Action
This compound is a non-nucleoside DNMT inhibitor that blocks the active site of DNMTs . It inhibits DNA methylation in human cancer cell lines in vitro without detectable toxicity . This compound derivatives, resulting from proteolytic cleavage and linked to short peptides (referred to as RG108p), have been found to activate DNMT in a cell-free assay and in cultured human THP-1 monocytes . Docking modeling suggests that RG108p may act by relaxing allosteric autoinhibition of human DNMT1 .
Biochemical Pathways
This compound affects the DNA methylation pathway. DNA methylation is a physiological modification of the genome that participates in transcription regulation and is essential for embryonic development and genome stability . The most frequently methylated base in mammalian DNA is 5-methylcytosine (5mdC) in a 5’-CpG-3’ dinucleotide context . This compound, as a DNMT inhibitor, can cause demethylation and reactivation of tumor suppressor genes .
Result of Action
This compound has been shown to cause demethylation and reactivation of tumor suppressor genes . In one study, this compound was found to protect against noise-induced hearing loss by significantly attenuating auditory brainstem responses threshold elevation, hair cell damage, and the loss of auditory synapses .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of specific cell types and intracellular proteases can affect the conversion of this compound to its active form . The full extent of how environmental factors influence the action, efficacy, and stability of this compound is still under investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RG108 involves the reaction of L-tryptophan with phthalic anhydride. The process typically includes the following steps:
Condensation Reaction: L-tryptophan is reacted with phthalic anhydride in the presence of a suitable solvent such as acetic acid or dimethylformamide (DMF).
Heating: The reaction mixture is heated to facilitate the formation of the N-phthalyl-L-tryptophan compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: RG108 primarily undergoes reactions related to its role as a DNA methyltransferase inhibitor. These reactions include:
Binding to DNA Methyltransferase: this compound binds directly to the active site of DNA methyltransferase enzymes, inhibiting their activity.
Epigenetic Modulation: By inhibiting DNA methyltransferase, this compound induces demethylation of genomic DNA, leading to reactivation of epigenetically silenced genes.
Common Reagents and Conditions:
Reagents: L-tryptophan, phthalic anhydride, acetic acid, dimethylformamide (DMF).
Conditions: Heating the reaction mixture, followed by purification techniques such as recrystallization or chromatography.
Major Products Formed: The primary product formed from the synthesis of this compound is N-phthalyl-L-tryptophan. In biological systems, this compound induces demethylation of DNA, leading to the reactivation of tumor suppressor genes and other epigenetically silenced genes .
Comparison with Similar Compounds
RG108 is unique among DNA methyltransferase inhibitors due to its non-nucleoside structure and specific mechanism of action. Similar compounds include:
5-Azacytidine: A nucleoside analog that incorporates into DNA and RNA, leading to the inhibition of DNA methyltransferase and subsequent DNA demethylation.
This compound’s non-nucleoside structure allows it to inhibit DNA methyltransferase without causing covalent enzyme trapping, making it a valuable tool for studying epigenetic modifications and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-17-13-6-1-2-7-14(13)18(23)21(17)16(19(24)25)9-11-10-20-15-8-4-3-5-12(11)15/h1-8,10,16,20H,9H2,(H,24,25)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTXLHAHLXOAKV-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CNC4=CC=CC=C43)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017660 | |
Record name | (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
48208-26-0 | |
Record name | RG108 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048208260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(1H-indol-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.